2-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
4-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl group. The final steps involve the formation of the tricyclic structure through cyclization reactions under specific conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorobenzyl group. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved often include signal transduction pathways that regulate cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is unique due to its specific tricyclic structure and the presence of the fluorobenzyl group. Similar compounds include:
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Fluorobenzyl compounds: Molecules containing the fluorobenzyl group but lacking the tricyclic structure.
Tricyclic compounds: Molecules with similar tricyclic frameworks but different functional groups.
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H16FN3O3 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16FN3O3/c19-11-3-1-2-10(6-11)8-21-9-12(7-20-21)22-17(23)15-13-4-5-14(25-13)16(15)18(22)24/h1-3,6-7,9,13-16H,4-5,8H2 |
InChI Key |
JVJGDQUWIYUOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CN(N=C4)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
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